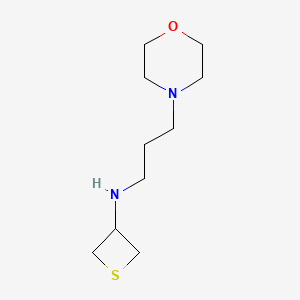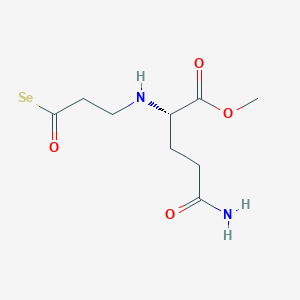
(S)-3-((5-amino-1-methoxy-1,5-dioxopentan-2-yl)amino)propaneselenoic O-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-((5-amino-1-methoxy-1,5-dioxopentan-2-yl)amino)propaneselenoic O-acid is a complex organic compound that contains selenium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((5-amino-1-methoxy-1,5-dioxopentan-2-yl)amino)propaneselenoic O-acid typically involves multiple steps, including the formation of the selenoic acid group and the incorporation of the amino and methoxy groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high efficiency, consistency, and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-((5-amino-1-methoxy-1,5-dioxopentan-2-yl)amino)propaneselenoic O-acid can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenoic acid group to selenol or selenide.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-3-((5-amino-1-methoxy-1,5-dioxopentan-2-yl)amino)propaneselenoic O-acid can be used as a precursor for synthesizing other selenium-containing compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential antioxidant properties, given the known biological activity of selenium compounds. It could also be investigated for its role in enzyme function and cellular processes.
Medicine
In medicine, this compound might be explored for its therapeutic potential, particularly in the treatment of diseases related to oxidative stress and inflammation. Selenium compounds are known for their potential anticancer and antiviral activities.
Industry
In industrial applications, this compound could be used in the development of advanced materials, such as semiconductors and catalysts. Its unique chemical properties make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-3-((5-amino-1-methoxy-1,5-dioxopentan-2-yl)amino)propaneselenoic O-acid involves its interaction with molecular targets such as enzymes and cellular receptors. The selenium atom plays a crucial role in modulating the compound’s reactivity and biological activity. Pathways involved may include redox reactions and the regulation of oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Selenocysteine: An amino acid containing selenium, known for its role in protein synthesis and enzyme function.
Selenomethionine: Another selenium-containing amino acid, often used as a dietary supplement and in research studies.
Selenourea: A selenium analog of urea, used in various chemical and biological applications.
Uniqueness
(S)-3-((5-amino-1-methoxy-1,5-dioxopentan-2-yl)amino)propaneselenoic O-acid is unique due to its specific structure, which combines selenium with amino and methoxy groups
Propriétés
Formule moléculaire |
C9H15N2O4Se |
|---|---|
Poids moléculaire |
294.20 g/mol |
InChI |
InChI=1S/C9H15N2O4Se/c1-15-9(14)6(2-3-7(10)12)11-5-4-8(13)16/h6,11H,2-5H2,1H3,(H2,10,12)/t6-/m0/s1 |
Clé InChI |
UCGYFJHNENBDRT-LURJTMIESA-N |
SMILES isomérique |
COC(=O)[C@H](CCC(=O)N)NCCC(=O)[Se] |
SMILES canonique |
COC(=O)C(CCC(=O)N)NCCC(=O)[Se] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


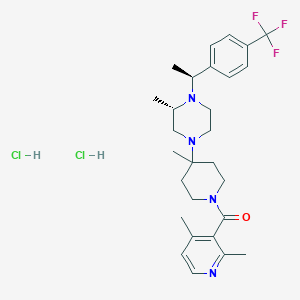
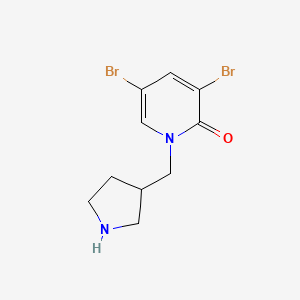
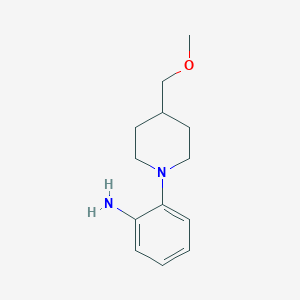
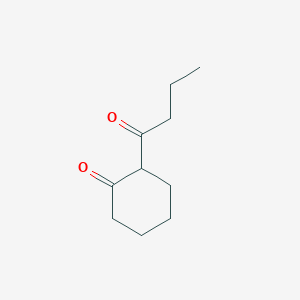
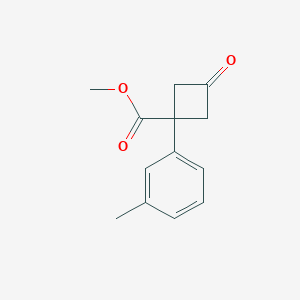
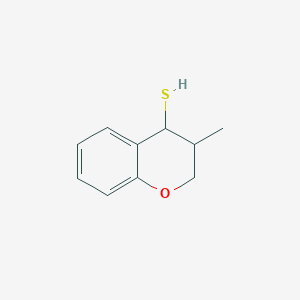
![3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B15278955.png)
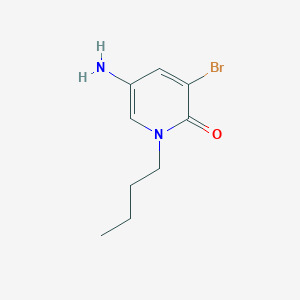
![5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B15278981.png)
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B15278982.png)
![Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B15278987.png)
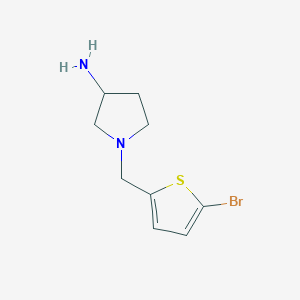
![2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15279001.png)
